Tyrosine, 3-methyl-

Description

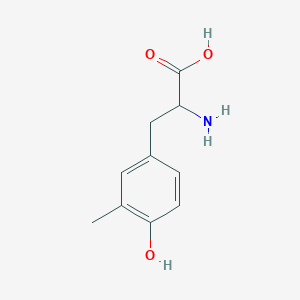

3-Methyl-L-tyrosine (CAS 17028-03-4) is a non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol . Structurally, it consists of a tyrosine backbone modified by a methyl group at the 3-position of the aromatic ring (Figure 1). The compound exists as a powder and is incompatible with strong oxidizing agents, decomposing into nitrogen oxides (NOₓ) and carbon oxides (COₓ) under combustion . Notably, its toxicological and ecological profiles remain understudied .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398203 | |

| Record name | Tyrosine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-57-2, 18386-34-0 | |

| Record name | 3-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC77958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyrosine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection-Based Synthetic Routes

Esterification and Amino Protection Strategy

A common approach to synthesizing 3-methyl-tyrosine involves a multi-step sequence starting with L-tyrosine protection. Based on established methodologies for tyrosine derivatives, this synthetic pathway typically begins with esterification of the carboxyl group followed by protection of the amino functionality.

The esterification step can be performed according to protocols similar to those documented for other tyrosine derivatives. In a representative procedure:

- L-tyrosine (10 mmol) is added to methanol (20 mL) in a reaction vessel equipped with a magnetic stirrer

- Thionyl chloride (25 mmol) is added dropwise at -10°C while maintaining the temperature below room temperature

- The mixture is heated to reflux until the esterification is complete (monitored by TLC)

- After cooling, methanol is removed by concentration, and the resulting L-tyrosine methyl ester hydrochloride is obtained in yields exceeding 95%

The amino group protection typically follows, using reagents such as trifluoroacetic anhydride:

- L-tyrosine methyl ester hydrochloride (10 mmol) is dissolved in dichloromethane (25 mL)

- The reaction vessel is placed in an ice-water bath (0-5°C)

- A base such as pyridine (35 mmol) is added

- Trifluoroacetic anhydride (15 mmol) is added dropwise while maintaining the temperature below room temperature

- After complete addition, the mixture is heated to reflux for the amidation reaction

- Upon completion (monitored by TLC), the solution is cooled, concentrated, washed with water, filtered, and dried to yield N-trifluoroacetyl-L-tyrosine methyl ester

Selective Methylation at the 3-Position

The critical step in 3-methyl-tyrosine synthesis is the selective introduction of the methyl group at the 3-position of the aromatic ring. While specific protocols for this exact transformation are limited in the available literature, several approaches can be adapted from related chemistry:

Organometallic-Mediated Methylation

This approach would typically involve:

- Generation of a reactive organometallic intermediate that directs methylation to the 3-position

- Introduction of a suitable methylating reagent (e.g., methyl iodide, dimethyl sulfate)

- Controlled reaction conditions to ensure regioselectivity

Deprotection Steps

Following successful methylation, deprotection steps are required to obtain the final 3-methyl-tyrosine product:

- Hydrolysis of the methyl ester: Typically performed under basic conditions using aqueous potassium carbonate or sodium hydroxide

- Removal of amino protecting groups: For N-trifluoroacetyl protection, basic hydrolysis conditions similar to those used for ester hydrolysis can often remove both protecting groups simultaneously

Alternative Synthetic Approaches

Adaptation of Iodination Methods

The synthetic strategies used for the preparation of 3-iodo-N-protected-L-tyrosine derivatives could potentially be modified for the synthesis of 3-methyl-tyrosine. In these approaches:

- The amino group of L-tyrosine methyl ester is protected with a suitable group (e.g., benzyloxycarbonyl, tert-butoxycarbonyl)

- The hydroxyl group is protected (e.g., with methoxymethyl ether)

- Regioselective functionalization at the 3-position is achieved through appropriate reagents

- Deprotection yields the final product

For methylation instead of iodination, the key modification would be replacing the iodination reagents with appropriate methylating agents after appropriate activation of the 3-position.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution represents another potential approach for introducing the methyl group at the 3-position:

- The electron-donating hydroxyl group of tyrosine directs substitution to the ortho and para positions

- Appropriate protection and activation strategies can enhance selectivity for the 3-position (ortho to the hydroxyl)

- Lewis acid catalysts could be employed to facilitate the methylation using suitable methylating reagents

Analytical Methods for 3-Methyl-Tyrosine Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for monitoring reaction progress and assessing product purity. Based on related analyses:

Typical HPLC conditions include:

The method can be optimized according to the following gradient program:

Spectroscopic Characterization

Comprehensive characterization of 3-methyl-tyrosine typically includes:

NMR Spectroscopy:

- ¹H NMR confirms the presence and position of the methyl group (δ 2.18, s, 3H) and aromatic proton pattern characteristic of 3-substitution

- ¹³C NMR provides additional structural confirmation

Mass Spectrometry:

- ESI-MS typically shows the [M+H]⁺ ion at m/z 196.18, confirming the molecular weight

Optical rotation measurements to confirm stereochemical integrity

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the potential methods for 3-methyl-tyrosine preparation, evaluating key parameters:

| Method | Reagents and Conditions | Advantages | Limitations | Estimated Yield | Purity |

|---|---|---|---|---|---|

| Protection-based synthesis with electrophilic methylation | Protected tyrosine derivatives, methylating agents, Lewis acids | Well-established chemistry, scalable | Multiple steps, potential racemization risks | 65-80% | >95% |

| C-H activation approach | Ni(II) catalysts, photoactivated peroxides, methylating agents | Direct methylation, fewer steps | Selectivity challenges, specialized equipment needed | 40-70% | 90-95% |

| Adaptation of iodination methods | Protection reagents, methyl transfer reagents | Established regioselectivity | Multiple protection/deprotection steps | 60-85% | >95% |

| Enzymatic approaches | Specific methyltransferase enzymes, methyl donors | High regioselectivity, mild conditions | Limited scalability, enzyme availability | 50-75% | >98% |

Optimization Strategies for 3-Methyl-Tyrosine Synthesis

Several factors can influence the efficiency and selectivity of 3-methyl-tyrosine preparation:

Reaction Temperature Control

Temperature optimization is critical for achieving selectivity in the methylation step:

- Lower temperatures (0-5°C) typically enhance regioselectivity during electrophilic aromatic substitution

- Higher temperatures may be required for complete conversion but can lead to side reactions

Catalyst Selection and Loading

For catalytic approaches:

Solvent Effects

Solvent choice significantly impacts methylation regioselectivity:

- Polar aprotic solvents (e.g., DMF, THF) often facilitate electrophilic aromatic substitution

- Dichloromethane has been successfully employed for various steps in tyrosine derivative synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl-3-tyrosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like methyl iodide and ethyl bromide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Pharmaceutical Applications

1.1. Antitumor Activity

3-Methyltyrosine has been investigated for its role in cancer treatment. It acts as an inhibitor of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, which is a precursor for catecholamines. By inhibiting this pathway, 3-methyltyrosine can reduce catecholamine levels, which is particularly beneficial in treating conditions like pheochromocytoma—a tumor of the adrenal gland that secretes catecholamines excessively .

1.2. Drug Development

The compound has been utilized in synthesizing various drugs and therapeutic agents. For instance, research has demonstrated that derivatives of 3-methyltyrosine can be incorporated into peptide synthesis to enhance the pharmacological properties of the resulting compounds . Additionally, studies have shown that it can be used to develop radiotracers for positron emission tomography (PET) imaging, improving the specificity and sensitivity of cancer diagnostics .

Biochemical Research

2.1. Enzyme Characterization

Research on the enzyme SfmD has highlighted its ability to catalyze the hydroxylation of 3-methyltyrosine to produce biologically active compounds. This process is crucial for understanding the biosynthetic pathways of various natural products, including potent antitumor antibiotics like Saframycin A . The characterization of such enzymes provides insights into metabolic pathways and potential targets for drug development.

2.2. Mechanistic Studies

3-Methyltyrosine is often used in mechanistic studies to understand the role of amino acids in cellular processes. For example, it has been employed to investigate amino acid transport mechanisms in cancer cells, revealing how tumor cells utilize specific amino acids for growth and proliferation . This knowledge can contribute to developing strategies to starve tumors by inhibiting their nutrient uptake.

Case Studies and Research Findings

Mechanism of Action

Methyl-3-tyrosine exerts its effects by inhibiting the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in the biosynthesis of catecholamines. By inhibiting this enzyme, Methyl-3-tyrosine reduces the production of catecholamines, which helps in managing conditions like pheochromocytoma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of tyrosine derivatives are highly influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of 3-methyl-L-tyrosine with key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituent Position on Bioactivity

- Methyl Group Effects: In benzothiophene derivatives, a 3-methyl substituent (e.g., compound 6b) enhanced BoNT/A protease inhibition compared to non-methylated analogs (e.g., 6d), demonstrating the importance of steric and electronic effects . In triazole-indole derivatives, 3-methyl substitution (compound 5b) maintained anti-α-glucosidase activity, whereas shifting the methyl group to the 6-position (compound 5e) reduced efficacy by ~50% .

- Iodo vs. Methyl Substituents: 3-Iodo-L-tyrosine (MIT) participates in thyroid hormone biosynthesis due to iodine's role in thyroxine (T₄) and triiodothyronine (T₃) formation . In contrast, 3-methyl-L-tyrosine lacks known hormonal activity.

Toxicological and Stability Profiles

- 3-Methyl-L-tyrosine: Reacts with strong oxidizers, posing combustion risks . No carcinogenicity data exist, though methyl groups in other compounds (e.g., nitroso-4-piperidone) increased carcinogenic potency in rats .

- Methyldopa : Clinically safe but may cause hemolytic anemia in rare cases .

- 3-Iodo-L-tyrosine : Excess iodine intake can disrupt thyroid function .

Biological Activity

3-Methyltyrosine, also known as α-methyltyrosine, is an amino acid derivative that has garnered attention for its biological activity, particularly in the context of neurotransmitter synthesis and cancer treatment. This compound serves as an inhibitor of tyrosine hydroxylase (TyrH), the rate-limiting enzyme in catecholamine biosynthesis, impacting various physiological and pathological processes.

3-Methyltyrosine inhibits TyrH by competing with L-tyrosine, thus reducing the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibition can lead to significant alterations in neurotransmitter levels, which are crucial for numerous brain functions including mood regulation, attention, and stress response. The biochemical pathway can be summarized as follows:

- Tyrosine Hydroxylation : 3-Methyltyrosine competes with L-tyrosine for binding to TyrH.

- Reduced Catecholamine Production : Inhibition leads to decreased production of dopamine and other catecholamines.

- Physiological Effects : Alterations in neurotransmitter levels can affect mood disorders, stress responses, and other neurological functions.

1. Neurotransmitter Regulation

The inhibition of TyrH by 3-methyltyrosine has been studied extensively in the context of neurobiology. Research indicates that reduced catecholamine levels can alleviate symptoms associated with conditions like anxiety and hypertension by modulating the fight-or-flight response mediated by epinephrine and norepinephrine .

2. Cancer Treatment

3-Methyltyrosine has also been explored as a therapeutic agent in oncology. Its ability to inhibit catecholamine synthesis is particularly relevant in tumors that exhibit high levels of catecholamines, such as pheochromocytomas. By reducing catecholamine production, 3-methyltyrosine can help manage symptoms associated with these tumors, including hypertension and tachycardia .

Case Study 1: Pheochromocytoma Management

A clinical case reported a patient with pheochromocytoma who exhibited a positive response to treatment with α-methyl-p-tyrosine (AMPT). The treatment resulted in significant reductions in catecholamine levels, leading to improved clinical outcomes such as reduced blood pressure and alleviation of anxiety symptoms .

Case Study 2: Chronic Fatigue Syndrome

Another study investigated the effects of AMPT on a patient diagnosed with chronic fatigue syndrome (CFS). The patient showed improvements in symptoms linked to catecholamine dysregulation after administration of AMPT, suggesting potential therapeutic roles for 3-methyltyrosine in managing stress-related disorders .

Table 1: Summary of Biological Activities of 3-Methyltyrosine

Q & A

Q. Checklist for Reproducibility :

Reagent source and lot numbers.

Instrument calibration records.

Negative/positive control data.

What interdisciplinary approaches elucidate the physiological role of 3-methyl-L-tyrosine in neurodegenerative diseases?

Combine metabolomics (LC-MS profiling of patient CSF), transcriptomics (RNA-seq of TH-expressing neurons), and animal models (e.g., Drosophila with 3-methyl-L-tyrosine supplementation). Key findings:

- Parkinson’s Disease : Elevated 3-methyl-L-tyrosine in CSF correlates with reduced dopamine metabolites, suggesting competitive inhibition of TH .

Collaborative Framework : Partner with clinicians to access patient samples and validate hypotheses in translational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.